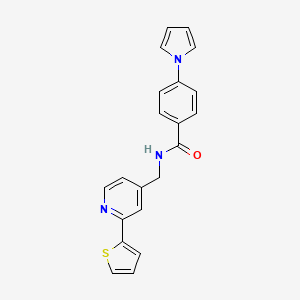
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(1H-pyrrol-1-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzamide is a novel chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that selectively targets protein kinases, which are important in various cellular processes such as cell growth, differentiation, and apoptosis.
Scientific Research Applications
Synthesis and Chemical Properties
Thiophenylhydrazonoacetates in Heterocyclic Synthesis : A study by Mohareb et al. (2004) highlights the synthesis of Benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles, yielding a variety of derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. This research contributes to the understanding of heterocyclic synthesis involving thiophene derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Histone Deacetylase Inhibition for Anticancer Drug Development : The compound MGCD0103, as described by Zhou et al. (2008), is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor with submicromolar potency. This compound demonstrates significant antitumor activity, highlighting its potential in the development of anticancer drugs (Zhou et al., 2008).
Optical Properties and Polymer Synthesis : Research by Soyleyici et al. (2013) introduces a new type 2,5-di(2-thienyl)pyrrole derivative with improved properties for conducting polymers. This study contributes to materials science by exploring the novel optical properties of the synthesized conducting polymer (Soyleyici et al., 2013).
Corrosion Inhibition : A study on Schiff bases by Murmu et al. (2019) investigates the corrosion inhibitive performance on mild steel in acidic medium. This research is significant for its insights into the stereochemical influence on corrosion inhibition, useful in materials chemistry (Murmu, Saha, Murmu, & Banerjee, 2019).
Novel Androgen Antagonists for Prostate Cancer : Wakabayashi et al. (2008) synthesized 4-(anilino)pyrrole-2-carboxamides as novel androgen receptor (AR) antagonists, showing potent AR binding affinity and effectiveness in inhibiting testosterone-induced prostate-specific antigen production. This study provides a new approach to designing non-steroidal AR antagonists for prostate cancer treatment (Wakabayashi, Imai, Miyachi, Hashimoto, & Tanatani, 2008).
properties
IUPAC Name |
4-pyrrol-1-yl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c25-21(17-5-7-18(8-6-17)24-11-1-2-12-24)23-15-16-9-10-22-19(14-16)20-4-3-13-26-20/h1-14H,15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBLPQXHVVCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=NC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


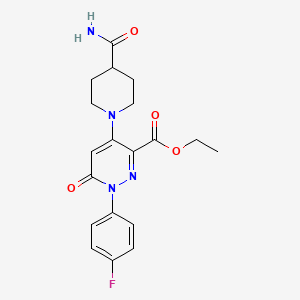
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2920506.png)
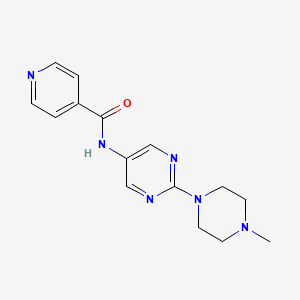
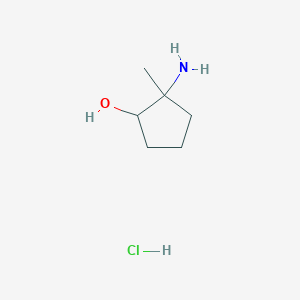
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/no-structure.png)
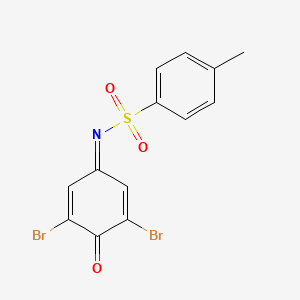
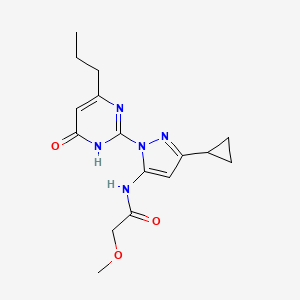

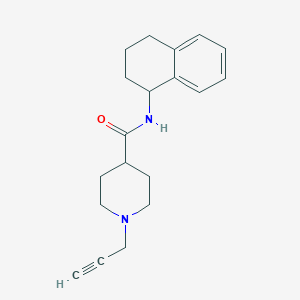
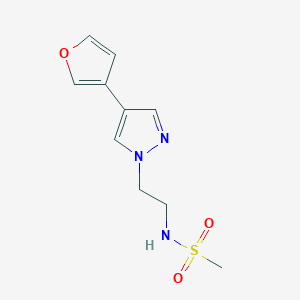
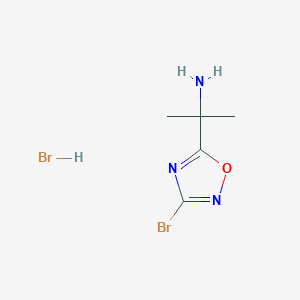

![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2920525.png)